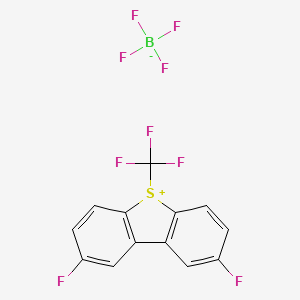
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent. This compound is known for its high thermal stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves a one-pot method. This method starts with 3,3’-difluorobiphenyl, which undergoes a series of reactions including trifluoromethylation and subsequent treatment with triflic anhydride . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption. The use of recyclable reagents and solvents further enhances the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate primarily undergoes electrophilic trifluoromethylation reactions. It reacts with various nucleophilic substrates such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines .
Common Reagents and Conditions: Common reagents used in these reactions include triflic anhydride, trifluoromethanesulfonic acid, and trifluoroacetic anhydride. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products: The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical and physical properties . In biology and medicine, trifluoromethylated compounds are often used as probes or drugs due to their enhanced metabolic stability and bioavailability . In industry, this compound is used in the synthesis of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the transfer of the trifluoromethyl group to a nucleophilic substrate. This process is facilitated by the high electrophilicity of the compound, which is enhanced by the presence of fluorine atoms on the dibenzothiophenium ring . The molecular targets and pathways involved in this mechanism are primarily related to the formation of carbon-fluorine bonds, which are highly stable and resistant to metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- S-(trifluoromethyl)dibenzothiophenium triflate
- S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV)
- 2,3,7,8-tetrafluoro-S-(trifluoromethyl)dibenzothiophenium triflate
Uniqueness: Compared to similar compounds, 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate offers higher thermal stability and reactivity. The presence of fluorine atoms at specific positions on the dibenzothiophenium ring enhances its electrophilicity, making it a more efficient reagent for trifluoromethylation reactions .
Propriétés
Formule moléculaire |
C13H6BF9S |
|---|---|
Poids moléculaire |
376.05 g/mol |
Nom IUPAC |
2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C13H6F5S.BF4/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)5/h1-6H;/q+1;-1 |
Clé InChI |
OBTFBTMRNFSIFQ-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















